Cas no 885280-24-0 (4-Thiazolemethanamine,2-(3-methoxyphenyl)-)

4-Thiazolemethanamine, 2-(3-methoxyphenyl)- is a specialized thiazole derivative featuring a methoxyphenyl substituent at the 2-position and an amine-functionalized methyl group at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which is often associated with bioactive properties. The presence of the methoxy group enhances solubility and influences electronic properties, while the thiazole core provides a stable heterocyclic framework. Its well-defined structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of potential therapeutic agents. The compound is typically characterized by high purity and consistent quality for research applications.
4-Thiazolemethanamine,2-(3-methoxyphenyl)- structure
885280-24-0 structure
商品名:4-Thiazolemethanamine,2-(3-methoxyphenyl)-
CAS番号:885280-24-0
MF:C11H12N2OS
メガワット:220.29078
MDL:MFCD06738416
CID:711743
PubChem ID:57355271

4-Thiazolemethanamine,2-(3-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

    • 4-Thiazolemethanamine,2-(3-methoxyphenyl)-
    • [2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanamine
    • [2-(3-METHOXYPHENYL)THIAZOL-4-YL]METHYLAMINE
    • C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
    • (2-(3-METHOXYPHENYL)THIAZOL-4-YL)METHANAMINE
    • 1-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine
    • 4-Thiazolemethanamine, 2-(3-methoxyphenyl)-
    • AB27124
    • FT-0752563
    • 885280-24-0
    • DTXSID40723009
    • AKOS008947690
    • MDL: MFCD06738416
    • インチ: InChI=1S/C11H12N2OS/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3
    • InChIKey: SERJPGQOSJQHHC-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC(=C1)C2=NC(=CS2)CN

計算された属性

  • せいみつぶんしりょう: 220.06700
  • どういたいしつりょう: 220.06703418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 76.4Ų

じっけんとくせい

  • PSA: 76.38000
  • LogP: 2.97770

4-Thiazolemethanamine,2-(3-methoxyphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1005955-250mg
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
885280-24-0 95%
250mg
$665 2024-07-28
eNovation Chemicals LLC
Y1005955-1g
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
885280-24-0 95%
1g
$1765 2024-07-28
Alichem
A059005390-5g
(2-(3-Methoxyphenyl)thiazol-4-yl)methanamine
885280-24-0 97%
5g
$870.00 2023-08-31
eNovation Chemicals LLC
Y1005955-5g
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
885280-24-0 95%
5g
$6715 2024-07-28
Ambeed
A741357-1g
(2-(3-Methoxyphenyl)thiazol-4-yl)methanamine
885280-24-0 97%
1g
$242.0 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0182-250mg
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
885280-24-0 96%
250mg
¥5228.88 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0182-50mg
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
885280-24-0 96%
50mg
¥2605.69 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1531480-1g
(2-(3-Methoxyphenyl)thiazol-4-yl)methanamine
885280-24-0 98%
1g
¥2031.00 2024-04-27
eNovation Chemicals LLC
Y1005955-100mg
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
885280-24-0 95%
100mg
$455 2025-02-28
eNovation Chemicals LLC
Y1005955-5g
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine
885280-24-0 95%
5g
$6715 2025-02-21

4-Thiazolemethanamine,2-(3-methoxyphenyl)- 関連文献

4-Thiazolemethanamine,2-(3-methoxyphenyl)-に関する追加情報

4-Thiazolemethanamine,2-(3-methoxyphenyl)- (CAS No. 885280-24-0): A Comprehensive Overview in Modern Chemical Biology

The compound 4-Thiazolemethanamine,2-(3-methoxyphenyl)-, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 885280-24-0, represents a fascinating molecule with significant implications in the field of chemical biology. This heterocyclic amine derivative, featuring a thiazole core and an attached 3-methoxyphenyl group, has garnered attention due to its structural complexity and potential biological activities. The thiazole moiety is particularly noteworthy, as it is a well-documented scaffold in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs.

In recent years, the exploration of thiazole derivatives has intensified, driven by their diverse pharmacological properties. The incorporation of functional groups such as amines and methoxy substituents further enhances the structural diversity and modularity of these compounds, making them valuable candidates for drug discovery programs. The specific arrangement of atoms in 4-Thiazolemethanamine,2-(3-methoxyphenyl)- not only contributes to its unique chemical profile but also opens up possibilities for tailored modifications to optimize its biological efficacy.

One of the most compelling aspects of this compound is its potential role as a precursor or intermediate in the synthesis of more complex molecules. The presence of both an amine group and a methoxyphenyl moiety provides multiple sites for chemical modification, allowing chemists to design derivatives with enhanced binding affinity or altered pharmacokinetic profiles. This flexibility is particularly advantageous in the context of fragment-based drug design, where small molecules are iteratively modified to improve their interaction with biological targets.

The biological activity of 4-Thiazolemethanamine,2-(3-methoxyphenyl)- has been the subject of several recent studies. Researchers have been particularly interested in its potential effects on enzymes and receptors involved in metabolic pathways. For instance, thiazole derivatives have shown promise as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and thiamine pyrophosphate synthase (TPPS), which are critical in cellular metabolism. The methoxyphenyl group may play a role in modulating the compound's binding interactions by influencing its electronic properties and hydrophobicity.

Moreover, the structural features of this compound make it an attractive candidate for investigating structure-activity relationships (SAR). By systematically varying substituents on the thiazole ring or the phenyl group, researchers can gain insights into how specific atomic arrangements influence biological activity. Such studies are essential for developing rational drug design strategies and may lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

In the realm of computational chemistry, 4-Thiazolemethanamine,2-(3-methoxyphenyl)- has been utilized in various modeling studies to understand its interactions with biological targets at a molecular level. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its binding mode and potential conformational changes upon interaction with proteins or nucleic acids. These computational approaches complement experimental studies by offering predictive power and helping to guide synthetic efforts.

The synthesis of 4-Thiazolemethanamine,2-(3-methoxyphenyl)- represents another area of interest within the chemical community. Efficient synthetic routes not only facilitate access to this compound but also provide opportunities for exploring alternative methodologies that could be applied to other heterocyclic systems. Recent advances in catalytic processes have enabled more streamlined syntheses, reducing the number of steps required and minimizing waste generation. Such green chemistry approaches align with broader efforts to make drug discovery more sustainable.

The pharmaceutical industry has also taken note of thiazole derivatives like 4-Thiazolemethanamine,2-(3-methoxyphenyl)-, recognizing their potential therapeutic value. Several companies have included related compounds in their pipeline programs, targeting various diseases ranging from infectious disorders to chronic conditions. The ability to modify these molecules easily allows for rapid optimization towards specific pharmacological profiles, making them ideal candidates for early-stage clinical development.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and refining existing ones. As our understanding of biological systems continues to evolve, so too will our ability to harness molecules like 4-Thiazolemethanamine,2-(3-methoxyphenyl)- for therapeutic purposes. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory discoveries into tangible benefits for patients worldwide.

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